2-Fluoro-5-iodopyridine
Overview
Description
2-Fluoro-5-iodopyridine is an organic compound with the molecular formula C5H3FIN and a molecular weight of 222.99 g/mol . It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by fluorine and iodine atoms, respectively. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-5-iodopyridine can be synthesized through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, starting with 2-fluoropyridine, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions . Another method involves the direct fluorination of 5-iodopyridine using fluorinating agents such as Selectfluor .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions. The process requires stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance reaction efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It participates in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, where the iodine atom is replaced by a different substituent.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium and Grignard reagents, typically carried out in anhydrous solvents under inert atmosphere.
Coupling Reactions: Palladium catalysts are often used in cross-coupling reactions, with bases such as potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
2-Fluoro-5-iodopyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-iodopyridine depends on its application. In chemical reactions, its reactivity is primarily due to the presence of the fluorine and iodine atoms, which influence the electronic properties of the pyridine ring. The fluorine atom, being highly electronegative, withdraws electron density from the ring, making it more susceptible to nucleophilic attack. The iodine atom, on the other hand, is a good leaving group, facilitating substitution reactions .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the iodine substituent, making it less reactive in substitution reactions.
5-Iodopyridine: Lacks the fluorine substituent, resulting in different electronic properties and reactivity.
2-Chloro-5-iodopyridine: Similar structure but with chlorine instead of fluorine, leading to different reactivity patterns.
Uniqueness
2-Fluoro-5-iodopyridine is unique due to the combination of fluorine and iodine substituents, which impart distinct electronic and steric properties. This makes it particularly useful in cross-coupling reactions and as a versatile building block in organic synthesis .
Properties
IUPAC Name |
2-fluoro-5-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FIN/c6-5-2-1-4(7)3-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZNHUNWABYAPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382489 | |
Record name | 2-Fluoro-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171197-80-1 | |
Record name | 2-Fluoro-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-fluoro-5-iodopyridine improve the performance of lithium metal batteries?
A1: this compound functions as a dual-function additive in lithium metal batteries. [] It forms a stable solid electrolyte interphase (SEI) on the surface of the lithium metal anode, which inhibits the formation of dendrites. Dendrite growth is a major challenge in lithium metal batteries, often leading to short circuits and battery failure. By suppressing dendrite formation, this compound enhances the safety and lifespan of the battery.
Q2: What evidence supports the claim that this compound can convert "dead lithium" into "active lithium"?
A2: While the provided abstract [] states that this compound can convert dead lithium into active lithium, it does not offer specific details on the underlying mechanism or supporting evidence. Further research, potentially exploring the chemical interactions between this compound and lithium metal, is needed to fully understand this process. Electrochemical analyses, such as cyclic voltammetry or impedance spectroscopy, could provide insights into the impact of this compound on lithium deposition and stripping behavior.
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